4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
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Overview
Description
4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(methoxymethyl)-N-methylaniline
- 4-chloro-3-methoxy-2-methylpyridine N-oxide
- 4-chloro-2-pyridinecarboxylic acid
Uniqueness
4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the combination of a chloro, methoxy, and sulfonamide group attached to a benzene ring
Properties
CAS No. |
1428151-66-9 |
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Molecular Formula |
C13H13ClN2O3S |
Molecular Weight |
312.77g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)10-3-4-11(14)12(8-10)19-2/h3-8H,1-2H3,(H,15,16) |
InChI Key |
RYULIGPBVBVHPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
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